molecular formula C20H24Cl2N4S2 B6047902 N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]

N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]

Cat. No. B6047902
M. Wt: 455.5 g/mol
InChI Key: NXOOQNSUPYGUDG-UHFFFAOYSA-N
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Description

N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)] is a chemical compound that has gained a lot of attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as hexathiourea, and it is synthesized by reacting 3-chlorophenyl isothiocyanate with 1,6-hexanediamine.

Mechanism Of Action

The mechanism of action of N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)] is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, viruses, and fungi. It may also work by scavenging free radicals and reducing oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)] has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses and fungi, and reduce inflammation and oxidative stress in the body. It has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)] is its high purity and low toxicity. This makes it ideal for use in lab experiments to study its potential as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]. One direction is to further investigate its mechanism of action to gain a better understanding of how it works at the molecular level. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need to develop new methods for synthesizing this compound to improve its yield and purity.

Synthesis Methods

The synthesis of N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)] involves the reaction of 3-chlorophenyl isothiocyanate with 1,6-hexanediamine in the presence of a solvent such as methanol or ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified by recrystallization. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)] has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer, antiviral, and antifungal properties. In addition, it has been demonstrated to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs to treat various diseases.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[6-[(3-chlorophenyl)carbamothioylamino]hexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N4S2/c21-15-7-5-9-17(13-15)25-19(27)23-11-3-1-2-4-12-24-20(28)26-18-10-6-8-16(22)14-18/h5-10,13-14H,1-4,11-12H2,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOOQNSUPYGUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NCCCCCCNC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Hexane-1,6-diylbis[3-(3-chlorophenyl)(thiourea)]

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